ORM-10962

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

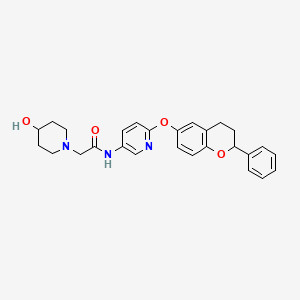

2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGUBLDTYLMRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ORM-10962 in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX) in cardiac myocytes. Its primary mechanism of action involves the modulation of intracellular calcium dynamics by blocking both the forward and reverse modes of NCX activity. This targeted action on NCX leads to a cascade of electrophysiological effects, including the attenuation of cardiac alternans, suppression of delayed afterdepolarizations (DADs), and an increase in the post-repolarization refractory period, without significantly altering the action potential duration. Due to its high selectivity, this compound presents a promising therapeutic agent for arrhythmias driven by calcium dysregulation, with minimal off-target effects on other critical cardiac ion channels.

Core Mechanism of Action: Selective NCX Inhibition

The fundamental mechanism of this compound in cardiac myocytes is its direct inhibition of the sodium-calcium exchanger.[1][2] The NCX is a critical sarcolemmal protein responsible for maintaining calcium homeostasis by extruding one calcium ion in exchange for the entry of three sodium ions (forward mode) or reversing this process to bring calcium into the cell (reverse mode), depending on the transmembrane electrochemical gradients.

This compound has been demonstrated to be a highly selective inhibitor of NCX, showing no significant effects on other major cardiac ion channels at concentrations that effectively block NCX.[2][3] This selectivity is a key feature, minimizing the potential for unintended pro-arrhythmic or negative inotropic effects often associated with less specific ion channel blockers.

Quantitative Data on NCX Inhibition

The inhibitory potency of this compound on the NCX has been quantified in canine ventricular myocytes.

| Parameter | Value | Cell Type | Reference |

| IC50 (inward NCX current) | 55 nM | Canine Ventricular Myocytes | [1][2] |

| IC50 (outward NCX current) | 67 nM | Canine Ventricular Myocytes | [1][2] |

Electrophysiological Effects in Cardiac Myocytes

The inhibition of NCX by this compound translates into several significant electrophysiological consequences in cardiac myocytes.

Attenuation of Cardiac Alternans

This compound has been shown to effectively attenuate both action potential duration (APD) and calcium transient alternans.[4][5][6] Alternans, a beat-to-beat alternation in APD and calcium transient amplitude, is a known precursor to ventricular arrhythmias. By inhibiting NCX, this compound is thought to reduce the sarcoplasmic reticulum release refractoriness, a key factor in the genesis of calcium-driven alternans.[4][5] Computer simulations suggest this effect is a result of the NCX blockade coupled with an indirect reduction in the L-type calcium current.[4][5]

Signaling Pathway of this compound in Attenuating Cardiac Alternans

Caption: Signaling pathway of this compound in attenuating cardiac alternans.

Suppression of Delayed Afterdepolarizations (DADs)

In conditions of calcium overload, the reverse mode of NCX can contribute to the generation of DADs, which are arrhythmogenic depolarizations that occur after full repolarization. This compound has been demonstrated to significantly suppress the amplitude of DADs induced by agents like digoxin in canine Purkinje fibers.[7] This effect is attributed to the inhibition of the inward calcium current via the reverse mode NCX.

Effects on Action Potential and Refractory Period

A notable characteristic of this compound is its minimal effect on the action potential duration.[7] However, it does increase the post-repolarization refractoriness, which may contribute to its anti-arrhythmic properties by preventing premature excitations.[4][5]

Selectivity Profile

The high selectivity of this compound for the NCX is a crucial aspect of its pharmacological profile. Studies have shown that at a concentration of 1 µM, which is well above its IC50 for NCX inhibition, this compound has no significant effect on a range of other important cardiac ion currents.[2][3]

| Ion Channel/Current | Effect of this compound (1 µM) | Cell Type | Reference |

| L-type Calcium Current (ICaL) | No significant change | Canine Ventricular Myocytes | [2][3] |

| Rapid Delayed Rectifier K+ Current (IKr) | No influence | Canine Ventricular Myocytes | [2] |

| Slow Delayed Rectifier K+ Current (IKs) | No influence | Canine Ventricular Myocytes | [2] |

| Transient Outward K+ Current (Ito) | No influence | Canine Ventricular Myocytes | [2] |

| Inward Rectifier K+ Current (IK1) | No influence | Canine Ventricular Myocytes | [2] |

| Late Sodium Current (INaL) | No influence | Canine Ventricular Myocytes | [2] |

| Na+/K+ Pump Current | No influence | Canine Ventricular Myocytes | [2] |

| Funny Current (If) | No alteration | Rabbit Sinus Node Cells | [8] |

Experimental Protocols

The following sections outline the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

Measurement of NCX Current in Isolated Ventricular Myocytes

Objective: To quantify the inhibitory effect of this compound on the inward and outward NCX currents.

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from canine hearts by enzymatic digestion.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record ion currents.

-

Voltage Protocol: A specific voltage ramp protocol is applied to isolate the NCX current. For example, a descending ramp from +80 mV to -120 mV.

-

Solutions: The external solution is designed to eliminate other overlapping currents and typically contains blockers for sodium, potassium, and calcium channels. The internal (pipette) solution contains a known concentration of calcium to activate the NCX.

-

Data Analysis: The this compound-sensitive current is obtained by subtracting the current recorded in the presence of the drug from the control current. The IC50 is then calculated from the concentration-response curve.

Experimental Workflow for NCX Current Measurement

Caption: Experimental workflow for measuring NCX current.

Assessment of Cardiac Alternans in Papillary Muscle

Objective: To evaluate the effect of this compound on action potential duration and calcium transient alternans.

Methodology:

-

Preparation: Papillary muscles are dissected from canine hearts and mounted in a tissue bath perfused with Tyrode's solution.

-

Pacing Protocol: The muscle is paced at progressively faster rates to induce alternans.

-

Action Potential Recording: A microelectrode is used to record intracellular action potentials. APD is measured at 80% and 90% repolarization.

-

Calcium Transient Measurement: In separate experiments with isolated myocytes, cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). The cells are then paced, and the fluorescence intensity is recorded to measure calcium transients.

-

Data Analysis: The beat-to-beat difference in APD and calcium transient amplitude is calculated to quantify the magnitude of alternans before and after the application of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the sodium-calcium exchanger in cardiac myocytes. Its mechanism of action is centered on the direct blockade of NCX, leading to the attenuation of arrhythmogenic phenomena such as cardiac alternans and delayed afterdepolarizations. The compound's high selectivity for NCX over other cardiac ion channels makes it an attractive candidate for the development of novel anti-arrhythmic therapies, particularly for conditions associated with abnormal intracellular calcium handling. Further research into its clinical efficacy and safety is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. physoc.org [physoc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of ORM-10962: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10962 is a novel, highly selective inhibitor of the sodium/calcium exchanger (NCX) that has demonstrated significant therapeutic potential in preclinical models of cardiac arrhythmia. By specifically targeting the NCX, this compound modulates intracellular calcium levels, thereby addressing key mechanisms underlying arrhythmogenesis, such as delayed afterdepolarizations (DADs) and cardiac alternans. This technical guide provides an in-depth overview of the preclinical data available for this compound, including its selectivity, efficacy in various arrhythmia models, and the experimental protocols used in its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the core scientific attributes and potential therapeutic applications of this compound.

Introduction

The sodium/calcium exchanger (NCX) is a critical component of cellular calcium homeostasis, particularly in cardiomyocytes. It plays a key role in extruding calcium from the cell, thereby influencing cardiac contractility and electrical activity. Dysregulation of NCX function has been implicated in the pathophysiology of various cardiac arrhythmias. This compound has emerged as a potent and selective inhibitor of NCX, offering a targeted therapeutic approach to mitigate arrhythmias.

Mechanism of Action

This compound exerts its antiarrhythmic effects by inhibiting the NCX, which leads to a reduction in calcium extrusion from the cardiomyocyte. This modulation of intracellular calcium has several downstream consequences that contribute to its therapeutic potential. By preventing calcium overload, this compound can suppress the formation of delayed afterdepolarizations (DADs), which are known triggers of ventricular arrhythmias.[1] Furthermore, it has been shown to attenuate cardiac alternans, a beat-to-beat alternation in action potential duration and calcium transient amplitude that can create a substrate for reentry and fibrillation.[2][3][4]

Signaling Pathway of this compound in Cardiomyocytes

Caption: Mechanism of action of this compound in preventing cardiac arrhythmias.

Quantitative Data

The preclinical evaluation of this compound has yielded significant quantitative data regarding its selectivity and efficacy.

Table 1: Selectivity of this compound for NCX

| Ion Channel/Transporter | Species | EC50/IC50 | Reference |

| NCX (inward current) | Canine | 55 nM | [1] |

| NCX (outward current) | Canine | 67 nM | [1] |

| L-type Ca²⁺ current (ICaL) | Canine | No significant effect at 1 µM | [5] |

| Rapid delayed rectifier K⁺ current (IKr) | Canine | No significant effect at 1 µM | [5] |

| Slow delayed rectifier K⁺ current (IKs) | Canine | No significant effect at 1 µM | [5] |

| Inward rectifier K⁺ current (IK1) | Canine | No significant effect at 1 µM | [5] |

| Transient outward K⁺ current (Ito) | Canine | No significant effect at 1 µM | [5] |

| Late Na⁺ current (INaL) | Canine | No significant effect at 1 µM | [5] |

| Na⁺/K⁺ pump | Canine | No significant effect at 1 µM | [5] |

| Funny current (If) | Rabbit | No significant effect at 1 µM | [5] |

Table 2: Efficacy of this compound in Preclinical Arrhythmia Models

| Model | Species | Dose/Concentration | Effect | Reference |

| Ouabain-induced arrhythmia | Guinea pig | 0.3 mg/kg i.v. | Delayed onset of ventricular extrasystoles and tachycardia | [6] |

| Digoxin-induced DADs | Canine Purkinje fibers | 1 µM | Significantly suppressed DAD amplitude | [1] |

| Pacing-induced cardiac alternans | Canine papillary muscle | 1 µM | Attenuated APD and CaT alternans | [2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are synthesized protocols for key experiments used in the evaluation of this compound.

Whole-Cell Patch-Clamp Analysis of Ion Channel Activity

Objective: To determine the selectivity of this compound by measuring its effect on various cardiac ion currents.

Protocol:

-

Cell Isolation: Isolate single ventricular myocytes from canine hearts via enzymatic dissociation.

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Establish a gigaseal between the micropipette and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

-

Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit and measure individual ion currents (e.g., ICaL, IKr, IKs, IK1, Ito, INaL).

-

Drug Application: Perfuse the cells with a control solution, followed by a solution containing this compound at various concentrations (e.g., 1 µM).

-

Data Acquisition and Analysis: Record the currents before and after drug application using an amplifier and digitizer. Analyze the data to determine the percentage of current inhibition.

Ouabain-Induced Arrhythmia Model in Guinea Pigs

Objective: To assess the in vivo antiarrhythmic efficacy of this compound.

Protocol:

-

Animal Preparation: Anesthetize guinea pigs (e.g., with pentobarbitone, 45 mg/kg i.p.).

-

Instrumentation: Catheterize the jugular vein for drug administration and insert ECG leads to monitor cardiac activity.

-

Drug Administration:

-

Pre-treatment group: Administer this compound (e.g., 0.3 mg/kg i.v.) 10 minutes before starting the ouabain infusion.

-

Control group: Administer vehicle.

-

-

Arrhythmia Induction: Infuse ouabain (e.g., 10 µg/kg/min i.v.) to induce arrhythmias.

-

Data Monitoring and Analysis: Continuously record the ECG and determine the time to the onset of ventricular extrasystoles, ventricular tachycardia, and other arrhythmic events. Compare the outcomes between the control and this compound-treated groups.

Preclinical Evaluation Workflow for this compound

Caption: A simplified workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel antiarrhythmic agent. Its high selectivity for the sodium/calcium exchanger minimizes the risk of off-target effects on other critical cardiac ion channels. The compound has demonstrated efficacy in well-established in vitro and in vivo models of arrhythmia.

Further research is warranted to fully elucidate the therapeutic window and safety profile of this compound in larger animal models. While no clinical trial data is currently available, the robust preclinical findings suggest that this compound is a promising candidate for clinical development for the treatment of cardiac arrhythmias. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in species more predictive of human responses, and ultimately, on its safety and efficacy in human subjects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Effect of this compound (0.3 mg/kg) on ouabain (10 μg/kg/min i.v.) induced arrhythmias in anesthetized (pentobarbitone, 45 mg/kg i.p.) guinea-pigs. - Public Library of Science - Figshare [plos.figshare.com]

ORM-10962: A Selective NCX Inhibitor for Cardiovascular Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The sodium-calcium exchanger (NCX) is a critical regulator of intracellular calcium homeostasis and cardiac contractility. Its dysregulation is implicated in various cardiovascular pathologies, including arrhythmias and heart failure, making it a compelling therapeutic target. ORM-10962 has emerged as a potent and highly selective inhibitor of NCX, offering a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the exchanger. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and effects in preclinical models, supplemented with detailed experimental protocols and pathway visualizations.

Introduction to the Sodium-Calcium Exchanger (NCX)

The sodium-calcium exchanger is a bidirectional transmembrane protein that plays a pivotal role in cellular calcium (Ca²⁺) homeostasis by extruding one Ca²⁺ ion in exchange for the entry of three sodium (Na⁺) ions, or vice versa. This electrogenic exchange is driven by the electrochemical gradients of Na⁺ and Ca²⁺ across the cell membrane. NCX can operate in two primary modes:

-

Forward Mode (Ca²⁺ extrusion): This is the predominant mode under normal physiological conditions, where three Na⁺ ions enter the cell in exchange for one Ca²⁺ ion exiting the cell. This mode is crucial for returning the cardiomyocyte to a resting state after excitation.

-

Reverse Mode (Ca²⁺ entry): Under conditions of high intracellular Na⁺ or significant membrane depolarization, the exchanger can reverse its direction, bringing Ca²⁺ into the cell. This mode can be protective in some contexts but is often associated with pathological Ca²⁺ overload and arrhythmogenesis[1].

Dysfunction of NCX is linked to conditions of Ca²⁺ overload, which can lead to delayed afterdepolarizations (DADs) and triggered arrhythmias[1][2][3]. Consequently, selective inhibition of NCX is a promising therapeutic strategy.

This compound: Mechanism and Selectivity

This compound is a novel small molecule inhibitor that demonstrates high affinity and selectivity for the sodium-calcium exchanger[2][4]. It effectively blocks both the forward and reverse modes of NCX operation, thereby preventing pathological Ca²⁺ influx and mitigating the consequences of Ca²⁺ overload[4][5].

Signaling Pathway: NCX Function and Inhibition by this compound

The following diagram illustrates the fundamental operation of the NCX protein and the inhibitory action of this compound.

Caption: Mechanism of NCX and inhibition by this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Parameter | Species | Preparation | Value | Reference |

| IC₅₀ (Inward NCX Current) | Canine | Ventricular Myocytes | 55 nM | [2][4][5] |

| IC₅₀ (Outward NCX Current) | Canine | Ventricular Myocytes | 67 nM | [2][4][5] |

Table 2: Selectivity Profile of this compound

This compound exhibits remarkable selectivity for NCX over other key cardiac ion channels. At a concentration of 1 µM, this compound showed no significant effect on the following currents[2][6]:

| Ion Channel/Current | Species | Preparation | Effect at 1 µM | Reference |

| L-type Ca²⁺ Current (ICaL) | Canine | Ventricular Myocytes | No significant change | [2] |

| Inward Rectifier K⁺ Current (IK1) | Canine | Ventricular Myocytes | No influence | [2][6] |

| Transient Outward K⁺ Current (Ito) | Canine | Ventricular Myocytes | No influence | [2][6] |

| Rapid Delayed Rectifier K⁺ Current (IKr) | Canine | Ventricular Myocytes | No influence | [2][6] |

| Slow Delayed Rectifier K⁺ Current (IKs) | Canine | Ventricular Myocytes | No influence | [2][6] |

| Late Na⁺ Current (INaL) | Canine | Ventricular Myocytes | No influence | [2] |

| Na⁺/K⁺ Pump Current | Canine | Ventricular Myocytes | No influence | [2][6] |

| Funny Current (If) | Rabbit | Sinus Node Cells | No alteration | [6][7] |

Key Preclinical Findings

Anti-Arrhythmic Effects

-

Delayed Afterdepolarizations (DADs): In canine Purkinje fibers, 1 µM this compound significantly decreased the amplitude of DADs induced by digoxin[2].

-

Ventricular Arrhythmias: In an anesthetized guinea pig model, intravenous pre-treatment with 0.3 mg/kg of this compound significantly delayed the onset of ouabain-induced ventricular extrasystoles (by ~50%) and ventricular tachycardia (by ~30%)[2][5].

-

Cardiac Alternans: this compound has been shown to attenuate both action potential duration and calcium transient alternans in canine ventricular preparations, suggesting a potential utility in preventing arrhythmia triggers[8][9][10]. This effect is thought to be mediated by reducing the refractoriness of sarcoplasmic reticulum release[8][9].

Effects on Cardiac Automaticity

-

Sinus Node: this compound slightly reduces the pacemaking cycle length in rabbit sinus node tissue[11][12]. This effect is accompanied by an increase in the diastolic Ca²⁺ level and transient amplitude[11][12]. The bradycardic effect of NCX inhibition was more pronounced when the "funny" current (If) was also inhibited, highlighting a cooperative role between If and NCX in pacemaking[11][12].

-

Purkinje Fibers: The compound slowed automaticity in canine Purkinje fibers[2].

Detailed Experimental Protocols

Measurement of NCX Current (INCX) via Whole-Cell Patch-Clamp

This protocol is adapted from methodologies used in studies characterizing this compound in isolated canine ventricular myocytes[2][3][13].

Objective: To isolate and measure INCX as a Ni²⁺-sensitive current using a voltage ramp protocol.

Cell Preparation:

-

Isolate single ventricular myocytes from canine hearts using established enzymatic digestion procedures.

-

Store isolated cells at room temperature in a Tyrode's solution before use.

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 TEA-Cl, 10 D-glucose, 0.2 BaCl₂, 0.005 Nifedipine, 0.05 Lidocaine, and 1 Ouabain. Adjust pH to 7.35 with NaOH. This composition is designed to block K⁺, Ca²⁺, and Na⁺ channels, as well as the Na⁺/K⁺ pump.

-

Internal (Pipette) Solution (in mM): K⁺-free solutions are used to eliminate potassium currents. A typical composition includes Cs⁺ as the main cation to block K⁺ channels from the inside.

-

NCX Blocker: 10 mM NiCl₂ in the external solution for complete blockade of INCX.

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at 37°C.

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ.

-

Establish a high-resistance seal (>1 GΩ) and achieve the whole-cell configuration.

-

Apply a voltage ramp protocol: From a holding potential of -40 mV, depolarize to +60 mV, then hyperpolarize to -100 mV, and return to the holding potential. The ramp speed is typically 100 mV/s[14].

-

Record the total membrane current under control conditions (Trace A).

-

Superfuse the cell with the desired concentration of this compound and repeat the voltage ramp protocol to record the current in the presence of the inhibitor (Trace B).

-

Finally, apply 10 mM NiCl₂ to the bath solution to completely block NCX and record the remaining current (Trace C)[13][15].

Data Analysis:

-

Control INCX: Subtract the current trace obtained with NiCl₂ (Trace C) from the control trace (Trace A).

-

INCX with this compound: Subtract the NiCl₂ trace (Trace C) from the this compound trace (Trace B).

-

The resulting traces represent the isolated NCX current in the absence and presence of the inhibitor, respectively. The inward current is typically measured at negative potentials (e.g., -80 mV) and the outward current at positive potentials (e.g., +20 mV)[3].

Experimental Workflow: INCX Measurement

Caption: Workflow for electrophysiological assessment of this compound.

Conclusion

This compound is a powerful research tool characterized by its potent and highly selective inhibition of the sodium-calcium exchanger. Its lack of off-target effects on other major cardiac ion channels makes it superior to previous generations of NCX inhibitors. The data summarized herein demonstrate its efficacy in modulating cellular calcium handling and preventing arrhythmogenic events in preclinical models. The detailed protocols provide a foundation for researchers to further investigate the role of NCX in cardiovascular health and disease using this valuable pharmacological agent.

References

- 1. physoc.org [physoc.org]

- 2. physoc.org [physoc.org]

- 3. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Antiarrhythmic Potential of ORM-10962: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiarrhythmic properties of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). By elucidating its mechanism of action and summarizing key experimental findings, this document serves as a comprehensive resource for professionals engaged in cardiovascular drug discovery and development.

Core Mechanism of Action: Selective NCX Inhibition

This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiomyocytes.[1][2][3][4][5] The compound demonstrates high potency, with IC50 values of 55 nM for the inward (forward) mode and 67 nM for the outward (reverse) mode of the NCX current.[3][6][7] A key advantage of this compound is its high selectivity for NCX, showing no significant effects on other major cardiac ion channels, including L-type Ca2+ current (ICaL), various potassium currents (IKr, IKs, IK1, Ito), the late sodium current, and the Na+/K+ pump at concentrations up to 1 µM.[6][8]

The inhibition of NCX by this compound leads to a modulation of intracellular calcium dynamics, which is central to its antiarrhythmic action. Specifically, by blocking Ca2+ efflux through the forward mode of NCX, this compound can prevent calcium overload-related arrhythmias.[9] Conversely, by inhibiting the reverse mode, it can mitigate arrhythmias triggered by excessive Ca2+ entry.

Attenuation of Cardiac Alternans

A significant pro-arrhythmic substrate is cardiac alternans, characterized by a beat-to-beat alternation in action potential duration (APD) and calcium transient (CaT) amplitude.[1][2][4][5] this compound has been shown to effectively attenuate both APD and CaT alternans in canine papillary muscle preparations and isolated ventricular myocytes.[1][2][4][5] This effect is attributed to the drug's ability to reduce the refractoriness of sarcoplasmic reticulum (SR) calcium release.[1][2][4][5]

Interestingly, computer simulations suggest that the anti-alternans effect of this compound is a result of the direct NCX block combined with an indirect reduction in the L-type calcium current.[1][2][4][5] This dual action contributes to the stabilization of calcium cycling and the suppression of arrhythmogenic alternans.

Modulation of Cardiac Action Potential and Refractoriness

While this compound does not significantly alter the action potential duration at baseline, it has been observed to increase the post-repolarization refractoriness.[1][2][4][5] This effect, potentially mediated by an indirect reduction of the L-type calcium current, can contribute to its antiarrhythmic properties by preventing the initiation of re-entrant arrhythmias.[1][2][4][5]

Suppression of Delayed Afterdepolarizations (DADs)

Delayed afterdepolarizations (DADs), which are triggered by spontaneous Ca2+ release from the sarcoplasmic reticulum, are a known cause of ventricular arrhythmias. In a canine Purkinje fiber model where DADs were induced by digoxin, 1 µM this compound significantly suppressed the amplitude of these arrhythmogenic events.[6][7][9] This finding underscores the potential of this compound in managing arrhythmias associated with intracellular calcium overload.

In Vivo Antiarrhythmic Efficacy

The antiarrhythmic effects of this compound have also been demonstrated in vivo. In an anesthetized guinea pig model of ouabain-induced arrhythmia, pre-treatment with 0.3 mg/kg of this compound significantly delayed the onset of ventricular extrasystoles and ventricular tachycardia.[3][6] However, in a rat model of ischemia-reperfusion induced arrhythmias, this compound did not show a significant antiarrhythmic effect, suggesting that its efficacy may be dependent on the underlying arrhythmic mechanism.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound from various experimental studies.

Table 1: Inhibitory Potency of this compound on NCX Current

| Parameter | Value | Species | Preparation | Reference |

| IC50 (Forward Mode) | 55 nM | Dog | Ventricular Myocytes | [3][6][7] |

| IC50 (Reverse Mode) | 67 nM | Dog | Ventricular Myocytes | [3][6][7] |

Table 2: In Vivo Antiarrhythmic Effects of this compound

| Arrhythmia Model | Species | Dose | Effect | Reference |

| Ouabain-induced | Guinea Pig | 0.3 mg/kg (IV) | Delayed development of ventricular extrasystoles (by ~50%) and ventricular tachycardia (by ~30%) | [3][6] |

| Ischemia-Reperfusion | Rat | 1 µM | No significant antiarrhythmic effect | [9] |

Experimental Protocols

A detailed understanding of the methodologies employed in the investigation of this compound is crucial for the interpretation of the presented data.

In Vitro Electrophysiology in Canine Ventricular Myocytes

-

Cell Isolation: Single ventricular myocytes were isolated from canine hearts using enzymatic digestion.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record ionic currents.

-

NCX Current Measurement: NCX current was measured as the this compound-sensitive current. The "onion-peeling technique" was utilized to isolate the NCX current during the action potential.[9]

-

Action Potential Recording: Action potentials were recorded using the standard microelectrode technique in multicellular preparations or the patch-clamp technique in single cells.

-

Solutions: The composition of the extracellular and intracellular solutions was carefully controlled to isolate the specific currents of interest.

Calcium Transient Measurement in Isolated Ventricular Myocytes

-

Fluorescent Indicator: Intracellular calcium transients were measured using the fluorescent indicator Fluo-4 AM.[1][2][4][5]

-

Pacing Protocol: Myocytes were paced at specific frequencies to induce alternans.[1][2][4][5]

-

Data Analysis: The amplitude and duration of the calcium transients were analyzed to assess the effect of this compound on calcium handling.

In Vivo Arrhythmia Models

-

Ouabain-Induced Arrhythmia in Guinea Pigs:

-

Anesthesia: Animals were anesthetized with pentobarbitone.

-

Drug Administration: this compound (0.3 mg/kg) was administered intravenously 10 minutes before the infusion of ouabain (10 µg/kg/min).[6]

-

ECG Monitoring: Electrocardiogram (ECG) was continuously monitored to detect the onset of arrhythmias.

-

-

Ischemia-Reperfusion Model in Rats:

-

Anesthesia: Animals were anesthetized.

-

Coronary Ligation: The left anterior descending coronary artery was ligated to induce ischemia, followed by reperfusion.

-

ECG Monitoring: ECG was recorded to assess the incidence and duration of arrhythmias during reperfusion.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: In vitro electrophysiology workflow.

Caption: Logic of this compound's anti-alternans effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. physoc.org [physoc.org]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]

- 9. mdpi.com [mdpi.com]

The Discovery and Development of ORM-10962: A Selective Sodium-Calcium Exchanger (NCX) Inhibitor

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis, particularly in cardiac myocytes. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental data supporting its selectivity and efficacy in modulating cardiac function, with a focus on its antiarrhythmic properties. This guide includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mechanism and experimental workflows.

Introduction

The sodium-calcium exchanger (NCX) is a bidirectional transmembrane protein that plays a crucial role in regulating intracellular calcium concentration ([Ca²⁺]i) by extruding one Ca²⁺ ion in exchange for the entry of three Na⁺ ions (forward mode) or reversing to allow Ca²⁺ entry (reverse mode). In the heart, NCX is a key mechanism for Ca²⁺ efflux and is essential for maintaining normal cardiac rhythm. Dysregulation of NCX activity has been implicated in various cardiovascular pathologies, including cardiac arrhythmias and heart failure.

The development of selective NCX inhibitors has been a long-standing goal in cardiovascular pharmacology. Early compounds often lacked specificity, exhibiting off-target effects on other ion channels such as the L-type calcium channel (ICaL), which complicated the interpretation of experimental results. This compound emerged from a medicinal chemistry program aimed at improving the selectivity profile over earlier agents like ORM-10103. This compound has demonstrated high affinity and selectivity for NCX, making it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of NCX and a potential therapeutic agent for cardiac disorders.

Discovery and Medicinal Chemistry

The development of this compound was a progression from an earlier compound, ORM-10103. While ORM-10103 showed promise as an NCX inhibitor, it exhibited some off-target effects, including a blocking effect on the rapidly activating delayed rectifier potassium current (IKr). The medicinal chemistry effort leading to this compound focused on enhancing selectivity for NCX while eliminating activity at other ion channels.

This compound, with the chemical name 2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide, belongs to a class of compounds that feature a benzoyl-indolizine-like core structure, known for activity as enzyme inhibitors. The specific structural modifications in this compound conferred a significant improvement in both potency and, critically, selectivity for the NCX protein.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the NCX protein. This inhibition affects both the forward and reverse modes of the exchanger. By blocking NCX, this compound modulates intracellular calcium and sodium concentrations, which in turn influences various cellular processes, including cardiac muscle contraction, electrical activity, and signaling pathways.

A primary consequence of NCX inhibition by this compound in cardiac myocytes is an alteration of calcium homeostasis. Under conditions of rapid pacing that can lead to cardiac alternans (beat-to-beat alternation in action potential duration and calcium transient amplitude), this compound has been shown to be effective. The proposed mechanism for this anti-alternans effect is the reduction of sarcoplasmic reticulum release refractoriness. This is a result of the direct NCX block, which is accompanied by an indirect reduction in the L-type calcium current.[1][2][3]

In the sinoatrial node (SAN), the heart's natural pacemaker, this compound has been shown to have a modest effect on the pacemaking cycle length. However, its effects are more pronounced when the "funny" current (If) is also inhibited, suggesting a cooperative role of NCX and If in maintaining a stable heart rhythm.[4][5]

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Mechanism of action of this compound on cardiac myocyte calcium handling.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro preparations. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Preparation | Value | Reference |

| IC₅₀ (Forward Mode) | Canine | Ventricular Myocytes | 55 nM | [6] |

| IC₅₀ (Reverse Mode) | Canine | Ventricular Myocytes | 67 nM | [6] |

Table 2: Selectivity Profile of this compound

| Ion Channel/Transporter | Species | Preparation | Effect at 1 µM | Reference |

| L-type Ca²⁺ Current (ICa) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Peak Na⁺ Current (INa) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Late Na⁺ Current (INa,L) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Rapid Delayed Rectifier K⁺ Current (IKr) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Slow Delayed Rectifier K⁺ Current (IKs) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Inward Rectifier K⁺ Current (IK1) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Transient Outward K⁺ Current (Ito) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Na⁺/K⁺ Pump Current (INa/K) | Canine | Ventricular Myocytes | No significant inhibition | [4] |

| Funny Current (If) | Rabbit | Sinoatrial Node Cells | No direct inhibition | [7] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Dose | Effect | Reference |

| Ouabain-induced Arrhythmia | Guinea Pig | Ventricular Extrasystoles | 0.3 mg/kg, IV | ~50% delay in development | [6] |

| Ouabain-induced Arrhythmia | Guinea Pig | Ventricular Tachycardia | 0.3 mg/kg, IV | ~30% delay in development | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on NCX current and other cardiac ion channels in isolated cardiomyocytes.

Cell Preparation:

-

Ventricular myocytes are enzymatically isolated from canine or rabbit hearts.

-

The heart is rapidly excised and perfused with a Ca²⁺-free Tyrode's solution, followed by an enzyme solution (e.g., collagenase and protease).

-

The digested tissue is minced and gently agitated to release single myocytes.

-

Cells are stored in a Kraft-Brühe (KB) solution at 4°C.

Electrophysiological Recording:

-

An aliquot of cells is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution containing in mM: 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES; pH 7.4).

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

For NCX current measurements, the internal solution would typically contain (in mM): 100 Cs-aspartate, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH. To measure outward NCX current, Na⁺ is included in the pipette and Ca²⁺ is in the bath. To measure inward NCX current, Ca²⁺ is included in the pipette and Na⁺ is in the bath.

-

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Specific voltage-clamp protocols are applied to elicit the current of interest. For NCX current, a ramp protocol (e.g., from +60 mV to -120 mV) is often used.

-

After a stable baseline recording is established, this compound is applied via the superfusion system at various concentrations to determine its inhibitory effect.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing the effect of this compound on ion channels.

Intracellular Calcium Imaging

Objective: To measure the effect of this compound on intracellular calcium transients in isolated cardiomyocytes.

Methodology:

-

Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, typically Fluo-4 AM (acetoxymethyl ester). Cells are incubated in a solution containing Fluo-4 AM (e.g., 5 µM) for a specified period (e.g., 20-30 minutes) at room temperature.

-

After loading, cells are washed with the external solution to remove excess dye and allow for de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cell.

-

The recording chamber is mounted on an inverted microscope equipped for fluorescence imaging.

-

Cells are field-stimulated at a defined frequency (e.g., 1 Hz) to elicit regular calcium transients.

-

Fluorescence is excited at ~488 nm, and emission is collected at ~520 nm using a photomultiplier tube or a scientific camera.

-

After recording baseline calcium transients, this compound is added to the superfusate, and the changes in the amplitude, duration, and decay kinetics of the calcium transients are recorded and analyzed.

In Vivo Arrhythmia Model

Objective: To evaluate the antiarrhythmic efficacy of this compound in an in vivo model.

Animal Model:

-

Male guinea pigs are anesthetized (e.g., with pentobarbitone, 45 mg/kg, i.p.).

-

The jugular vein is cannulated for intravenous drug administration.

-

An ECG is recorded continuously to monitor heart rate and rhythm.

Arrhythmia Induction and Drug Administration:

-

For pre-treatment studies, this compound (e.g., 0.3 mg/kg) is administered intravenously 10 minutes before the start of an arrhythmia-inducing agent.

-

Arrhythmia is induced by a continuous intravenous infusion of ouabain (a Na⁺/K⁺ pump inhibitor, e.g., 10 µg/kg/min), which leads to intracellular Na⁺ and subsequently Ca²⁺ overload, resulting in arrhythmias.

-

The time to the first ventricular extrasystole, the onset of ventricular tachycardia, and the duration of arrhythmias are recorded.

-

The results from the this compound treated group are compared to a vehicle-treated control group.

Summary and Future Directions

This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger. Preclinical studies have demonstrated its efficacy in modulating cardiac electrophysiology and intracellular calcium handling, leading to antiarrhythmic effects in various models. Its high selectivity makes it a superior research tool compared to older, less specific NCX inhibitors.

The data gathered to date supports the continued investigation of this compound as a potential therapeutic agent for cardiac arrhythmias. Further preclinical development would need to include comprehensive pharmacokinetics, pharmacodynamics, and toxicology studies. To date, there is no publicly available information on the progression of this compound into clinical trials. The selective inhibition of NCX remains an attractive therapeutic strategy, and this compound represents a significant advancement in the pharmacological tools available to explore this target.

References

- 1. Item - Effect of this compound (0.3 mg/kg) on ouabain (10 μg/kg/min i.v.) induced arrhythmias in anesthetized (pentobarbitone, 45 mg/kg i.p.) guinea-pigs. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

ORM-10962: A Deep Dive into its Effects on Sodium-Calcium Exchanger Currents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). We will delve into its mechanism of action on NCX currents, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the sodium-calcium exchanger, a critical component in maintaining calcium homeostasis in cardiac myocytes. The exchanger facilitates the electrogenic transfer of three sodium ions for one calcium ion across the cell membrane. Depending on the transmembrane ion concentrations and membrane potential, NCX can operate in two modes: a "forward" or "calcium-efflux" mode and a "reverse" or "calcium-influx" mode. This compound has been shown to inhibit both modes of NCX operation with high potency.[1][2]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on NCX currents has been quantified in several studies. The compound demonstrates a concentration-dependent inhibition of both inward and outward NCX currents.

| Parameter | Value | Cell Type | Comments | Reference |

| IC50 (inward/forward mode) | 55 nM | Dog ventricular myocytes | Measured at -80 mV. | [1][2][3] |

| IC50 (outward/reverse mode) | 67 nM | Dog ventricular myocytes | Measured at +20 mV. | [1][2][3] |

| Selectivity | High | Various | No significant effect on ICaL, IKr, IKs, IK1, Ito, late sodium current, or the Na+/K+ pump at concentrations up to 1 µM. | [1][3][4] |

Experimental Protocols

The following outlines a generalized experimental workflow for characterizing the effects of this compound on NCX currents using patch-clamp electrophysiology, a common technique cited in the literature.

Cell Preparation

-

Isolation of Cardiomyocytes: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine or rabbit). This typically involves coronary perfusion with a collagenase-containing solution.

-

Cell Culture: Isolated myocytes are stored in a solution that maintains their viability for the duration of the experiment.

Electrophysiological Recording

-

Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is used to measure ionic currents across the myocyte membrane.

-

Pipette Solution: The internal solution in the patch pipette is designed to control the intracellular ionic environment. For NCX current measurements, it typically contains a known concentration of sodium and a calcium buffer to clamp the intracellular calcium concentration.

-

External Solution: The extracellular solution is also precisely controlled. To isolate NCX currents, other ionic currents are often blocked using specific pharmacological agents (e.g., nifedipine for L-type calcium channels, appropriate blockers for potassium and sodium channels).

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure NCX currents. A common method involves a voltage ramp protocol (e.g., from +60 mV to -120 mV) to measure the current-voltage relationship of the NCX.

-

Application of this compound: this compound is applied to the external solution at varying concentrations to determine its inhibitory effect on the measured NCX currents.

Data Analysis

-

Current Measurement: The amplitude of the inward and outward NCX currents are measured before and after the application of this compound.

-

IC50 Determination: The concentration-response curve is plotted, and the IC50 value is calculated to quantify the potency of this compound.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing this compound's effect on NCX currents and the signaling pathway it influences.

Impact on Cardiac Electrophysiology and Arrhythmias

The inhibition of NCX by this compound has significant implications for cardiac electrophysiology. By modulating intracellular calcium levels, this compound can influence various cardiac phenomena:

-

Cardiac Alternans: this compound has been shown to attenuate cardiac alternans, which are beat-to-beat alternations in action potential duration and calcium transient amplitude.[5][6][7] This suggests a potential anti-arrhythmic effect in conditions where alternans are a precursor to more severe arrhythmias.

-

Delayed Afterdepolarizations (DADs): The compound significantly suppresses the amplitude of DADs, which are abnormal depolarizations that can trigger arrhythmias.[1] This effect is particularly relevant in conditions of calcium overload.

-

Pacemaking: this compound has been observed to have a modest effect on the sinus node pacemaking cycle length, highlighting the role of NCX in cardiac automaticity.[4][8][9][10] Studies also suggest a functional coupling between the NCX and the "funny" current (If) in the sinus node.[4][8][9][10]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent due to its potent and selective inhibition of the sodium-calcium exchanger. Its ability to modulate NCX currents provides a valuable mechanism for investigating the role of calcium handling in both normal cardiac function and pathological conditions such as arrhythmias. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. physoc.org [physoc.org]

- 4. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

ORM-10962: A Novel Tool for the Investigation and Attenuation of Cardiac Alternans

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiac alternans, characterized by a beat-to-beat alternation in the duration of the action potential and the amplitude of the calcium transient, is a significant precursor to life-threatening arrhythmias. The selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962, has emerged as a promising pharmacological tool for studying the underlying mechanisms of and potentially mitigating cardiac alternans. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative effects on cardiac electrophysiology.

Introduction to this compound

This compound is a highly selective and potent inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2] Unlike earlier NCX inhibitors, this compound exhibits minimal off-target effects on other ion channels, such as the L-type calcium current (I_CaL), making it a valuable and specific tool for research.[1][3] It inhibits both the forward and reverse modes of NCX with high affinity, allowing for a focused investigation of the role of NCX in cardiac physiology and pathophysiology.[3]

Mechanism of Action in Attenuating Cardiac Alternans

The primary mechanism by which this compound attenuates cardiac alternans is through its blockade of the sodium-calcium exchanger.[4][5][6] This action leads to a cascade of intracellular events that collectively stabilize the cardiac action potential and calcium cycling at rapid heart rates.

The proposed signaling pathway is as follows:

References

- 1. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research Findings on ORM-10962: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-10962 is a novel, potent, and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1] Early preclinical research has demonstrated its potential as an antiarrhythmic agent by attenuating cardiac alternans and influencing sinoatrial node pacemaking.[2][3] This technical guide provides an in-depth summary of the foundational research on this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of the sodium-calcium exchanger (NCX).[1] The NCX is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiomyocytes. It operates in two modes: a forward (calcium extrusion) and a reverse (calcium influx) mode. This compound has been shown to inhibit both modes of NCX with high potency.[4]

The inhibition of NCX by this compound leads to a reduction in the arrhythmogenic substrate by preventing calcium-driven alternans.[2][5] Furthermore, it has been observed to indirectly reduce the L-type calcium current, likely through calcium-driven inactivation, which contributes to its anti-alternans effect.[6] In the sinoatrial node, this compound has been shown to interact with the "funny" current (If) to regulate pacemaking.[3]

Signaling Pathway of this compound in Attenuating Cardiac Alternans

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ORM-10962 in Canine Ventricular Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2][3] By modulating intracellular calcium levels, this compound presents a promising therapeutic agent for cardiac arrhythmias. These application notes provide detailed experimental protocols for investigating the effects of this compound on canine ventricular myocytes, a well-established model for human cardiac electrophysiology.[4]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on canine ventricular myocytes as reported in the literature.

Table 1: Inhibitory Concentrations of this compound on NCX Current

| Parameter | Value | Species | Reference |

| IC50 (Forward Mode) | 55 nM | Canine | [1][3] |

| IC50 (Reverse Mode) | 67 nM | Canine | [1][3] |

Table 2: Electrophysiological and Calcium Handling Effects of this compound

| Parameter | Concentration | Effect | Experimental Condition | Reference |

| Action Potential Duration (APD) | 1 µM | Unaltered | Baseline | [3] |

| APD Alternans | 1 µM | Significantly decreased | Rapid pacing | [3][5][6][7][8] |

| Calcium Transient Alternans | 1 µM | Significantly decreased | Rapid pacing | [3][5][6][7][8] |

| Sarcoplasmic Reticulum (SR) Ca2+ Content | 1 µM | Reduced | Reverse NCX favored | [9] |

| SR Ca2+ Content | 1 µM | Increased | Forward NCX favored | [9] |

| L-type Ca2+ Current (ICa) | 1 µM | No direct effect | Absence of SR Ca2+ release | [9] |

| L-type Ca2+ Current (ICa) | 1 µM | Suppressed | Normal Ca2+ cycling | [9] |

Experimental Protocols

Isolation of Canine Ventricular Myocytes

This protocol describes a common method for isolating high-quality ventricular myocytes from adult canine hearts via enzymatic digestion.

Materials:

-

Adult mongrel dog

-

Anesthesia (e.g., pentobarbital)

-

Heparin

-

Langendorff perfusion system or coronary perfusion setup

-

Solutions:

-

Ca2+-free Tyrode's solution

-

Digestion solution (Ca2+-free Tyrode's with collagenase type II and bovine serum albumin)

-

Krebs-C solution

-

-

Surgical instruments

-

Beakers, petri dishes, and transfer pipettes

Procedure:

-

Anesthetize the dog and administer heparin to prevent blood clotting.

-

Excise the heart quickly and place it in ice-cold Ca2+-free Tyrode's solution.

-

Cannulate the aorta for Langendorff perfusion or a major coronary artery for regional perfusion.

-

Begin perfusion with warm (37°C), oxygenated Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.

-

Switch the perfusion to the digestion solution containing collagenase (e.g., 110 U/mL) and 0.1% bovine serum albumin.[10]

-

Perfuse for approximately 40 minutes, or until the heart becomes flaccid.[10]

-

Remove the heart from the perfusion setup and dissect the desired ventricular tissue.

-

Mince the tissue into small pieces in a petri dish containing Krebs-C solution.

-

Gently triturate the tissue pieces with a transfer pipette to release individual myocytes.

-

Allow the myocytes to settle by gravity, then carefully remove the supernatant.

-

Gradually reintroduce calcium to the myocytes by sequential washing with solutions of increasing calcium concentration.

-

The resulting rod-shaped, calcium-tolerant myocytes are ready for experimental use.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of NCX current (INCX) using the whole-cell patch-clamp technique.

Materials:

-

Isolated canine ventricular myocytes

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass microelectrodes

-

Microscope

-

Solutions:

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Solutions:

-

Extracellular Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, 10 D-glucose, 0.2 BaCl2, 0.005 nifedipine, 0.05 lidocaine, and 1 ouabain. pH adjusted to 7.35 with NaOH. This composition is designed to block K+, Ca2+, and Na+ channels, as well as the Na+/K+ pump.

-

Intracellular Solution (in mM): (A typical composition would include) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH.

Procedure:

-

Plate the isolated myocytes in a chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull a borosilicate glass microelectrode to a resistance of 1.5-3.0 MΩ when filled with the intracellular solution.

-

Approach a myocyte with the microelectrode and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

To measure INCX, apply a voltage ramp protocol (e.g., from +60 mV to -100 mV).[11]

-

Record the current in the absence (control) and presence of this compound at the desired concentration.

-

At the end of the experiment, apply 10 mM NiCl2 to the bath solution to completely block INCX.[11][12]

-

The Ni2+-sensitive current is obtained by subtracting the current trace in the presence of NiCl2 from the control and this compound traces.[11][12]

Calcium Imaging

This protocol details the measurement of intracellular calcium transients using the fluorescent indicator Fluo-4 AM.

Materials:

-

Isolated canine ventricular myocytes

-

Fluo-4 AM

-

Pluronic F-127

-

DMSO

-

Confocal microscope with 488 nm laser excitation and >505 nm emission collection

-

Field stimulation setup

Solutions:

-

Tyrode's Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES. pH adjusted to 7.4 with NaOH.

-

Fluo-4 AM Stock Solution: Dissolve 50 µg of Fluo-4 AM in 50 µL of 20% Pluronic F-127 in DMSO.

Procedure:

-

Incubate the isolated myocytes in Tyrode's solution containing Fluo-4 AM (final concentration of ~10 µM) for a duration optimized for canine cells (may be longer than for other species).[13] Loading can be performed at room temperature to minimize compartmentalization of the dye.[13]

-

After loading, wash the cells with fresh Tyrode's solution to remove excess dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes before imaging.

-

Mount the chamber with the loaded cells on the stage of the confocal microscope.

-

Pace the myocytes at the desired frequency using a field stimulator to elicit calcium transients.

-

Record the fluorescence intensity over time using the line-scan mode of the confocal microscope to capture the rapid calcium transients.

-

Apply this compound to the perfusion solution and record the changes in the amplitude and kinetics of the calcium transients.

Visualizations

Caption: Mechanism of action of this compound on the Na+/Ca2+ exchanger.

Caption: General experimental workflow for studying this compound effects.

Caption: Logical relationship of this compound's effects leading to antiarrhythmic potential.

References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. ahajournals.org [ahajournals.org]

- 4. mdpi.com [mdpi.com]

- 5. A novel method to extend viability and functionality of living heart slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tyrode's solution - Wikipedia [en.wikipedia.org]

- 8. Advanced Tyrode's Solution, for mammalian myocardium - Elabscience® [elabscience.com]

- 9. researchgate.net [researchgate.net]

- 10. research.vu.nl [research.vu.nl]

- 11. researchgate.net [researchgate.net]

- 12. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing ORM-10962 in Patch-Clamp Studies of NCX Current

Audience: Researchers, scientists, and drug development professionals.

Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating efficacy on both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger.[1][2] Its high selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of NCX in various cell types, particularly in cardiomyocytes.[1][2][3] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology to isolate and characterize the NCX current (I_NCX).

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NCX protein, thereby blocking the exchange of sodium and calcium ions across the cell membrane. This inhibition has been shown to be effective in attenuating cardiac alternans and reducing delayed afterdepolarizations (DADs), highlighting its potential as an antiarrhythmic agent.[2][3] Computer simulations suggest that the anti-alternans effect of this compound is mediated by a reduction in sarcoplasmic reticulum release refractoriness, which is a consequence of the NCX blockade and an indirect reduction in the L-type calcium current.[3]

Data Presentation

Table 1: Inhibitory Potency of this compound on NCX Current in Canine Ventricular Myocytes

| Mode of NCX | IC50 (nM) | Experimental Condition |

| Forward (outward current at +20 mV) | 67 | Whole-cell patch-clamp |

| Reverse (inward current at -80 mV) | 55 | Whole-cell patch-clamp |

Data sourced from Kohajda et al. (2016).[2]

Table 2: Concentration-Dependent Inhibition of NCX Current by this compound in Canine Ventricular Myocytes

| Concentration of this compound | Inhibition of Outward I_NCX (%) | Inhibition of Inward I_NCX (%) |

| 10 nM | ~20% | ~25% |

| 100 nM | ~60% | ~70% |

| 1 µM | ~85% | ~90% |

Approximate values are derived from the dose-response curves presented in Kohajda et al. (2016).[2]

Experimental Protocols

Protocol 1: Isolation of NCX Current (I_NCX) in Canine Ventricular Myocytes using Whole-Cell Patch-Clamp

This protocol is adapted from methodologies described in studies investigating the effects of this compound.[2][4][5]

1. Cell Preparation:

-

Isolate single ventricular myocytes from canine hearts using established enzymatic digestion protocols.[6]

2. Solutions:

-

External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, 10 D-glucose. To block other ionic currents, add 0.2 BaCl2, 0.005 nifedipine, 0.05 lidocaine, and 1 ouabain. Adjust pH to 7.35 with NaOH.[5]

-

Pipette (Intracellular) Solution (in mM): 140 CsOH, 75 aspartic acid, 20 NaCl, 10 CaCl2, 10 HEPES, 20 EGTA, 20 TEA-Cl, 5 MgATP. Adjust pH to 7.3 with CsOH.[5]

3. Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Maintain the holding potential at -40 mV.

-

Apply a descending-ascending voltage ramp protocol from +80 mV to -120 mV and back to +80 mV over 200 ms.

-

Record the baseline current in the external solution.

-

Apply different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to the external solution and record the current.

-

At the end of the experiment, apply 10 mM NiCl2 to the external solution to completely block the NCX current. This Ni2+-insensitive current represents the background leak current.

4. Data Analysis:

-

The total NCX current is defined as the Ni2+-sensitive current, obtained by subtracting the current recorded in the presence of 10 mM NiCl2 from the total recorded current.[4]

-

The this compound-sensitive current is obtained by subtracting the current recorded in the presence of this compound from the control (baseline) current.

Protocol 2: "Onion-Peeling" Technique to Isolate this compound-Sensitive NCX Current

The "onion-peeling" technique allows for the sequential dissection of multiple ionic currents from a single cell.[7] This approach can be adapted to specifically isolate the this compound-sensitive NCX current.

1. Cell Preparation and Initial Recording:

-

Prepare canine ventricular myocytes and establish a whole-cell patch-clamp configuration as described in Protocol 1.

-

Record the total membrane current under control conditions using a suitable voltage protocol (e.g., a voltage ramp or a series of voltage steps).

2. Sequential Pharmacological Blockade:

-

First, block other major ionic currents to enhance the relative contribution of I_NCX. This can be achieved by including blockers for Na+, K+, and Ca2+ channels in the external solution as described in Protocol 1.

-

Record the remaining current.

-

Next, apply this compound at the desired concentration (e.g., 1 µM for maximal inhibition) to the external solution.

-

Record the current in the presence of this compound.

3. Data Analysis:

-

The this compound-sensitive current, which represents the I_NCX, is obtained by digital subtraction of the current trace recorded in the presence of this compound from the trace recorded just before its application.

Mandatory Visualizations

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for isolating I_NCX.

References

- 1. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]

- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The development of L-type Ca2+ current mediated alternans does not depend on the restitution slope in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing ORM-10962 Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4] The NCX plays a crucial role in maintaining intracellular calcium homeostasis in cardiomyocytes and other excitable cells. Its dysregulation is implicated in various cardiovascular diseases, including cardiac arrhythmias.[5][6][7][8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in a research setting.

Mechanism of Action of this compound

The sodium-calcium exchanger is a bidirectional transmembrane protein that facilitates the exchange of three sodium ions (Na⁺) for one calcium ion (Ca²⁺). Its direction of transport (forward or reverse mode) depends on the transmembrane electrochemical gradients of Na⁺ and Ca²⁺. In the forward mode, NCX extrudes Ca²⁺ from the cell, while in the reverse mode, it brings Ca²⁺ into the cell.

This compound exerts its therapeutic effects by inhibiting both the forward and reverse modes of NCX.[1][2][3][4] This inhibition helps to prevent calcium overload in cardiomyocytes, a key factor in the development of delayed afterdepolarizations (DADs) and subsequent arrhythmias.[9] By modulating intracellular calcium levels, this compound can attenuate cardiac alternans, which are beat-to-beat fluctuations in action potential duration and calcium transient amplitude that can precede life-threatening arrhythmias.[5][7][8]

Data Presentation

Table 1: Inhibitory Potency of this compound on Na⁺/Ca²⁺ Exchanger (NCX)

| NCX Mode | IC₅₀ (nM) | Cell Type | Reference |

| Forward Mode (Ca²⁺ efflux) | 55 | Dog ventricular myocytes | [1][2] |

| Reverse Mode (Ca²⁺ influx) | 67 | Dog ventricular myocytes | [1][2] |

Table 2: Electrophysiological Effects of this compound in Cardiomyocytes

| Parameter | Effect of this compound (1 µM) | Cell Type | Reference |

| Action Potential Duration (APD) | No significant change or slight increase in refractory period | Canine papillary muscle, Rabbit sinus node tissue | [4][6][10] |